molecular formula C7H7ClFNO2 B2645387 3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride CAS No. 2503202-79-5

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2645387
CAS No.: 2503202-79-5
M. Wt: 191.59
InChI Key: WNIZPWJFGZCQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride is a heterocyclic building block . It is also known as 3-Fluoro-6-methylpicolinic acid, 2-Carboxy-3-fluoro-6-methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C7H6FNO2 and has a molecular weight of 155.13 . The SMILES string is CC1=NC(C(O)=O)=C(C=C1)F .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 155.13 . The compound has 4 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Antibacterial Agents

A study conducted by Egawa et al. (1984) developed analogues of pyridonecarboxylic acids showing potent in vitro and in vivo antibacterial activities. These compounds, including modifications at the C-7 position with cyclic amines such as 3-aminopyrrolidine, were found to exhibit greater activity than enoxacin, indicating their potential as novel antibacterial agents (Egawa et al., 1984).

Cognitive Enhancers

Pesti et al. (2000) reported on the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug candidate, highlighting the chemical's utility in developing therapeutics aimed at enhancing acetylcholine release (Pesti et al., 2000).

Antitumor Agents

Tsuzuki et al. (2004) explored the cytotoxic activity of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids against various tumor cell lines. The study found that modifications at the C-6, C-5, and C-7 positions significantly affected cytotoxic activity, with certain derivatives showing potent activity and high water solubility, making them promising candidates for further antitumor agent development (Tsuzuki et al., 2004).

Chiral Solvating Agents

Cuevas et al. (2005) developed flexible receptors based on 1-amino-3-fluoro-2-alcohol arrays for carboxylic acids, demonstrating their efficiency as chiral solvating agents due to their ability to form diastereomeric complexes, which enables the discrimination between enantiomers of a series of carboxylic acids in NMR spectra (Cuevas et al., 2005).

Hydrogel Contact Lenses

Kim and Sung (2015) investigated the incorporation of halogen-substituted pyridine carboxylic acids into hydrogel contact lens materials. Their study found that lenses containing these additives exhibited high wettability and UV-blocking capabilities, suggesting these compounds improve the physical properties of contact lenses (Kim & Sung, 2015).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The safety information includes the signal word “Warning” and hazard statements H302 . Precautionary statements include P301 + P312 + P330 .

Properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.ClH/c1-4-2-3-5(8)6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIZPWJFGZCQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503202-79-5
Record name 3-fluoro-6-methylpyridine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.